8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate
Description
8,9,10-Trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a synthetic benzochromene derivative characterized by a fused benzene-chromene core, substituted with three methoxy groups at positions 8, 9, and 10, a ketone group at position 6, and a 4-chlorobenzoate ester at position 2. This compound belongs to a broader class of chromenones, which are studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its structural complexity arises from the combination of electron-donating methoxy groups and the electron-withdrawing 4-chlorobenzoate moiety, which may influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(8,9,10-trimethoxy-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO7/c1-27-18-11-16-19(21(29-3)20(18)28-2)15-9-8-14(10-17(15)31-23(16)26)30-22(25)12-4-6-13(24)7-5-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPVPKGDSOSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C2=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate typically involves multiple steps, starting with the formation of the benzo[c]chromene core This can be achieved through the condensation of appropriate phenols and aldehydes under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of reduced benzo[c]chromenes.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it with analogs in the benzochromene and coumarin families. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity Methoxy Groups: The 8,9,10-trimethoxy configuration in the target compound may enhance solubility and binding affinity compared to mono- or di-methoxy analogs (e.g., ). Methoxy groups are known to modulate pharmacokinetics and receptor interactions . Chlorobenzoate vs. Bromobenzoate: The 4-chlorobenzoate ester in the target compound differs from the 2-bromobenzoate in . Chlorine’s smaller atomic radius and higher electronegativity may improve membrane permeability compared to bromine .
Core Modifications
- Tetrahydro vs. Fully Aromatic Core : The tetrahydrobenzochromene derivatives (e.g., ) exhibit reduced planarity compared to the fully aromatic target compound. This difference may influence interactions with DNA or enzymes, as planar structures often intercalate more effectively .
Biological Activity Trends Anticancer Potential: Compounds with halogenated aryl esters (e.g., 4-chlorobenzoate, 2-bromobenzoate) show enhanced cytotoxicity in preliminary studies, likely due to increased electrophilicity and DNA alkylation capacity . Enzyme Inhibition: Derivatives with acetamide or sulfonate groups (e.g., ) demonstrate enzyme-specific inhibition, whereas the target compound’s ester group may favor interactions with esterases or proteases .
Biological Activity
8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a complex organic compound belonging to the class of benzo[c]chromenes. Its unique structure, characterized by a benzo[c]chromene core and multiple methoxy groups, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClO7 |
| Molecular Weight | 434.83 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activities involved in inflammatory pathways and exhibit antioxidant properties. The compound's structure allows it to bind effectively to specific receptors or enzymes, leading to a cascade of biochemical effects.
Antioxidant Properties
Studies have demonstrated that this compound possesses significant antioxidant activity . It is believed to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage and has implications for aging and various diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and death. For instance, it may inhibit the Bcl-2 family proteins that regulate apoptosis at the mitochondrial level.
Case Studies
- Antioxidant Efficacy Study : A study conducted on human cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound significantly reduced swelling and pain indicators compared to control groups.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via caspase activation pathways.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antioxidant Activity | Significant reduction in ROS levels in treated cell lines |
| Anti-inflammatory Effects | Decreased levels of pro-inflammatory cytokines in animal models |
| Anticancer Activity | Induced apoptosis in cancer cell lines through modulation of apoptotic pathways |
Q & A
Basic: What are the established synthetic pathways for synthesizing 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate, and how are critical intermediates optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Core benzochromene formation : Cyclization of substituted phenols with ketones or aldehydes under acidic conditions.
- Methoxy group introduction : Methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Esterification : Reaction of the hydroxyl group at position 3 with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) .
Yield Optimization : - Temperature control : Low temperatures (−10°C to 0°C) for esterification to minimize side reactions.
- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) to isolate intermediates .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Basic: What spectroscopic and crystallographic methods are employed to characterize the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2) .
- Parameters : Include van der Waals forces, electrostatic interactions, and hydrogen bonding of the 4-chlorobenzoate group .
- Molecular Dynamics (MD) Simulations :
- Force Fields (AMBER/CHARMM) : Simulate stability of ligand-target complexes over 100 ns trajectories .
- Validation : Compare computational results with experimental bioactivity assays (e.g., IC₅₀ values) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Analysis :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Statistical Approaches :
- Meta-analysis : Pool data from multiple studies to identify trends.
- Dose-Response Curves : Validate EC₅₀/IC₅₀ consistency across independent replicates .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or dissolution in DMSO .
- Storage :
- Temperature : −20°C in amber vials to prevent photodegradation.
- Desiccant : Include silica gel packs to avoid hydrolysis of the ester group .
Advanced: What strategies improve regioselectivity during functionalization of the benzo[c]chromen core?
Methodological Answer:
- Directing Groups :
- Methoxy Groups : Act as ortho/para directors during electrophilic substitution .
- Catalytic Systems :
- Lewis Acids (BF₃·Et₂O) : Enhance reactivity at the C-3 position for esterification .
- Protection/Deprotection :
- TBS Protection : Temporarily shield hydroxyl groups during methoxy installation .
Advanced: How do substituent variations (e.g., chloro vs. methoxy) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Analysis :
- 4-Chlorobenzoate : Increases lipophilicity (clogP ≈ 3.5) vs. unsubstituted analogs (clogP ≈ 2.1) .
- Metabolic Stability :
- Microsomal Assays : Compare hepatic clearance rates using human liver microsomes .
- Solubility :
- Co-solvents : Use cyclodextrins or PEG formulations to enhance aqueous solubility .
Basic: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ mode for [M+H]⁺ ions (m/z ~495) .
- Calibration : Prepare standards in plasma/serum with deuterated internal controls .
- LOD/LOQ : Typically 0.1 ng/mL and 0.5 ng/mL, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
